molecular formula C24H25FO6S B3324194 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose CAS No. 1809403-04-0

1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose

Cat. No.: B3324194
CAS No.: 1809403-04-0
M. Wt: 460.5 g/mol
InChI Key: FWVBKZSGBNDCPX-JFTIXFDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose, also known as Canagliflozin Impurity 4 (CGF4B Standard), is a high-purity chemical reference standard critical for the research, development, and commercial production of the API Canagliflozin . Canagliflozin is a medication used in the treatment of type 2 diabetes. This compound serves as a vital tool for Quality Control (QC) and Quality Assurance (QA) laboratories to monitor and control the quality of the active pharmaceutical ingredient and its final formulations . Its application is essential in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the US FDA, as well as in supporting toxicity studies for respective drug formulations . By providing a well-characterized benchmark, it enables researchers to ensure product consistency, safety, and efficacy. The product is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, supported by a Certificate of Analysis (CoA) detailing purity and potency . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2,3,4,5,6-pentahydroxyhexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,22-24,26-27,29-31H,11-12H2,1H3/t19-,22-,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVBKZSGBNDCPX-JFTIXFDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C(C(C(CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809403-04-0
Record name D-Glucose, 1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809403040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-GLUCOSE, 1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2B83MU6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose typically involves multiple steps. One common method includes the glycosylation of a glucose derivative with a complex aromatic compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of acetonitrile and dimethyl sulfoxide as solvents, along with heating and ultrasonic treatment, can facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Pharmacological Applications

SGLT2 Inhibition:

  • The primary application of this compound is as an SGLT2 inhibitor. SGLT2 inhibitors are a class of medications that lower blood glucose levels by preventing glucose reabsorption in the kidneys, thus promoting urinary excretion of glucose. This mechanism is particularly beneficial for patients with type 2 diabetes, helping to manage hyperglycemia effectively .

Canagliflozin:

  • This compound is structurally related to Canagliflozin, a well-known SGLT2 inhibitor marketed under the brand name Invokana. Canagliflozin was the first oral medication approved for reducing the risk of cardiovascular events in patients with type 2 diabetes, highlighting the clinical significance of compounds like 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose .

Efficacy in Diabetes Management:

  • Clinical trials have demonstrated that SGLT2 inhibitors like Canagliflozin significantly reduce HbA1c levels, body weight, and systolic blood pressure in patients with type 2 diabetes. These outcomes are critical as they address multiple risk factors associated with diabetes and cardiovascular diseases .

Cardiovascular Benefits:

  • Beyond glycemic control, studies indicate that SGLT2 inhibitors may provide cardiovascular protection by reducing heart failure hospitalization rates and improving overall cardiovascular outcomes in diabetic patients . The implications of these findings extend to the potential use of related compounds like this compound in broader therapeutic contexts.

Future Research Directions

Given the promising applications of this compound, further research is warranted to explore:

  • Mechanistic Studies: Understanding the detailed mechanisms by which this compound interacts with SGLT2.
  • Comparative Efficacy: Evaluating its efficacy compared to existing SGLT2 inhibitors.
  • Long-term Safety Profiles: Assessing long-term safety and side effects associated with its use in diverse populations.

Mechanism of Action

The mechanism of action of 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose involves its interaction with specific molecular targets. The glucose moiety may facilitate its uptake by cells, where it can then interact with enzymes or receptors. The aromatic structure could allow it to bind to specific proteins or nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Canagliflozin (Active Form)

  • Chemical Name : (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
  • Molecular Formula : C₂₄H₂₅FO₅S·½H₂O
  • Molecular Weight : 453.53 g/mol .
  • Key Differences :
    • The hemihydrate form includes water of crystallization, enhancing stability and solubility compared to the anhydrous intermediate .
    • Pharmacologically active, whereas the intermediate requires further processing to achieve SGLT2 inhibition .

1-Methoxy Canagliflozin

  • Chemical Name: Methyl 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-α-D-glucopyranoside
  • Molecular Formula : C₂₅H₂₇FO₆S
  • Molecular Weight : 474.54 g/mol .
  • Key Differences :
    • Methoxy group replaces the hydroxyl group at the glucose C1 position, altering metabolic stability and solubility .
    • Used as a reference impurity in quality control during Canagliflozin production .

Methyl 2,3,4,6-Tetra-O-Acetyl Intermediate

  • Chemical Name: Methyl 2,3,4,6-tetra-O-acetyl-1-C-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucopyranoside
  • Molecular Formula : C₃₄H₃₅FO₁₀S
  • Key Differences :
    • Acetyl groups protect hydroxyl moieties during synthesis, improving reaction yields .
    • Requires deprotection to yield the active Canagliflozin form .

Functional Group Impact on Properties

  • Hydroxyl vs. Methoxy Groups :
    • Hydroxyl groups in the intermediate and Canagliflozin enable hydrogen bonding, critical for SGLT2 binding .
    • Methoxy substitution reduces hydrophilicity, affecting pharmacokinetics .
  • Fluorophenyl-Thienyl Group : Enhances lipophilicity and target affinity across all derivatives .

Clinical and Industrial Relevance

  • Canagliflozin : Approved for T2DM, with a dosage of 100–300 mg/day; achieves peak plasma concentration in 1–2 hours .
  • Intermediates : Critical for scalable API production; purity standards are stringent (e.g., <0.1% impurities) .

Biological Activity

1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose, commonly known as canagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound has garnered significant attention due to its multifaceted biological activities, particularly its role in glucose metabolism and potential renal protective effects.

  • Molecular Formula : C24_{24}H25_{25}FO5_5S
  • Molecular Weight : 444.52 g/mol
  • Topological Polar Surface Area : 119 Ų
  • Hydrogen Bond Donor Count : 5
  • Hydrogen Bond Acceptor Count : 8

Canagliflozin functions by inhibiting the SGLT2 protein in the proximal tubules of the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, canagliflozin increases urinary glucose excretion, thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and cardiovascular benefits.

Glucose Regulation

Canagliflozin has been shown to significantly reduce fasting plasma glucose levels and HbA1c in patients with type 2 diabetes. Clinical studies have demonstrated that canagliflozin leads to:

  • An average reduction in HbA1c levels by approximately 0.5% to 1.0% depending on dosage.
  • A decrease in body weight by about 2 to 4 kg over a treatment period of several months .

Renal Protective Effects

Recent studies indicate that canagliflozin may provide protective effects on renal function:

  • A study published in Frontiers in Endocrinology found that canagliflozin improved kidney oxygenation in diabetic patients, suggesting a potential protective mechanism against diabetic kidney disease .
  • The drug reduces glomerular pressure and hyperfiltration, which are critical factors in the progression of diabetic nephropathy .

Cardiovascular Benefits

Canagliflozin has been associated with favorable cardiovascular outcomes:

  • It has been shown to reduce the risk of major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease .
  • The drug's ability to lower blood pressure and improve lipid profiles contributes to its cardiovascular protective effects.

Case Studies and Clinical Trials

StudyFindings
CANVAS TrialShowed a significant reduction in cardiovascular events among patients treated with canagliflozin compared to placebo.
CREDENCE TrialDemonstrated that canagliflozin reduced the risk of kidney disease progression and cardiovascular events in patients with type 2 diabetes and chronic kidney disease.
EMPA-REG OUTCOMEWhile primarily focused on empagliflozin, this trial's results support the class effect of SGLT2 inhibitors on cardiovascular protection, relevant for canagliflozin users.

Safety Profile

Canagliflozin is generally well-tolerated; however, some adverse effects have been reported:

  • Increased risk of urinary tract infections (UTIs) and genital mycotic infections due to increased glucose concentration in urine.
  • Risk of dehydration and hypotension, particularly in elderly patients or those on diuretics.

Q & A

Q. Advanced Research Focus

  • Enzyme Selection : Prioritize glycosidase enzymes (e.g., α-glucosidase) due to structural similarity to D-glucose .

  • Kinetic Assays : Measure KiK_i values using fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) to quantify competitive inhibition.

  • Comparative SAR Studies :

    Compound ModificationImpact on IC50_{50}
    4-Fluorophenyl vs. 4-ChlorophenylLower IC50_{50} due to enhanced electronegativity
    Thienyl vs. Phenyl SubstituentsIncreased steric bulk reduces binding affinity

Contradiction Resolution : If in vitro activity contradicts in vivo results, assess bioavailability via logP calculations (target range: 1–3) and membrane permeability assays .

How should researchers optimize reaction conditions to maximize yield in the coupling of thienyl-methylphenyl intermediates with D-glucose?

Q. Basic Research Focus

  • Catalytic Systems : Use Pd-mediated cross-coupling for aryl-thienyl bonds (yield improvement: 15–20% with Pd(PPh3_3)4_4) .

  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

  • Yield Comparison :

    CatalystTemperature (°C)Yield (%)
    Pd(OAc)2_27045
    PdCl2_2(PPh3_3)2_28062

Advanced Note : For scale-up, switch to flow chemistry to enhance reproducibility and reduce hazardous waste .

What methodologies resolve contradictions between theoretical and experimental logP values for fluorinated glucose analogs?

Q. Advanced Research Focus

  • Computational Adjustments : Apply Hammett σ constants for fluorine’s electron-withdrawing effect to refine calculated logP values .
  • Experimental Validation : Use shake-flask partitioning (octanol/water system) with HPLC quantification .
  • Case Study : For 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose, theoretical logP = 2.8 vs. experimental logP = 3.1. Adjustments account for π-π stacking in the thienyl group .

How can researchers assess the metabolic stability of this compound in preclinical models?

Q. Advanced Research Focus

  • In Vitro Hepatocyte Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

  • Phase I Metabolism : Identify hydroxylation sites (e.g., methylphenyl group) using 18O^{18}\text{O}-labeling .

  • Key Data :

    SpeciesHalf-life (min)Major Metabolite
    Human1203-OH derivative
    Rat904-Fluorophenyl cleavage

Contradiction Note : Species-specific metabolism discrepancies require cross-validation with in vivo pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose
Reactant of Route 2
1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.